molecular formula C7H11NO3 B12886259 3-Acetyl-5,5-dimethyloxazolidin-2-one

3-Acetyl-5,5-dimethyloxazolidin-2-one

Cat. No.: B12886259
M. Wt: 157.17 g/mol
InChI Key: URSNCGAKTWKZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5,5-dimethyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-oxazolidinone with methylating agents to introduce the dimethyl groups at the 5-position. The reaction conditions often include the use of bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler oxazolidinone compounds .

Scientific Research Applications

3-Acetyl-5,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to form stable complexes with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Comparison: 3-Acetyl-5,5-dimethyloxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to linezolid and tedizolid, it may offer different pharmacokinetic profiles and target specificities. The presence of the acetyl and dimethyl groups enhances its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-acetyl-5,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-7(2,3)11-6(8)10/h4H2,1-3H3

InChI Key

URSNCGAKTWKZMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(OC1=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.